molecular formula C16H25NO5 B8189720 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester

8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester

Cat. No.: B8189720
M. Wt: 311.37 g/mol
InChI Key: AYQXZIRRTXHOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester is a complex organic compound that belongs to the family of tropane alkaloids. This compound features a unique bicyclic structure, which is central to its diverse biological activities and applications in various fields of scientific research .

Preparation Methods

The synthesis of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester typically involves several steps, including the formation of the bicyclic core and subsequent functionalization. One common synthetic route involves the use of enantioselective construction techniques to ensure the desired stereochemistry . Reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the bicyclic structure. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product .

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the structure-activity relationships of tropane alkaloids.

Mechanism of Action

The mechanism of action of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane derivatives. These compounds share a similar bicyclic core but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and chemical properties .

Properties

IUPAC Name

8-O-tert-butyl 2-O-ethyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-6-21-13(19)16(5)11-8-7-10(9-12(16)18)17(11)14(20)22-15(2,3)4/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQXZIRRTXHOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2CCC(N2C(=O)OC(C)(C)C)CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.